molecular formula C19H23N3O2S2 B2421415 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline CAS No. 868153-16-6

4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline

Cat. No.: B2421415
CAS No.: 868153-16-6
M. Wt: 389.53
InChI Key: OVGJFAPQYGMNHI-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is a synthetic hybrid compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates two privileged motifs in medicinal chemistry: a benzenesulfonyl group and a piperazine core, linked via a thiocarbonyl bridge to a dimethylaniline moiety. The piperazine ring is a prominent scaffold in drug design, known to enhance aqueous solubility and bioavailability through its two nitrogen atoms, which act as hydrogen bond acceptors and donors, facilitating improved target interaction . The benzenesulfonyl group is a key bioisostere found in compounds with a wide range of reported biological activities . This molecular architecture makes the reagent a valuable intermediate for constructing novel chemical entities, particularly in probing structure-activity relationships and developing enzyme inhibitors. The primary research applications of this compound are anticipated in the fields of medicinal chemistry and chemical biology. It serves as a key precursor or intermediate for investigating enzyme inhibition, with potential targets including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, based on activities observed in closely related sulfonamide-piperazine hybrids . Researchers can utilize this compound in the design and synthesis of novel molecules for probing biological pathways related to the central nervous system and metabolic enzymes. Its structure is well-suited for generating combinatorial libraries to explore new chemical space for drug discovery campaigns. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-20(2)17-10-8-16(9-11-17)19(25)21-12-14-22(15-13-21)26(23,24)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGJFAPQYGMNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-(Benzenesulfonyl)piperazine

The benzenesulfonyl group is introduced to piperazine via sulfonylation. Piperazine is treated with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. Typical conditions involve refluxing in dichloromethane or tetrahydrofuran (THF) at 0–25°C for 4–6 hours, yielding 4-(benzenesulfonyl)piperazine with >85% efficiency.

Reaction Scheme :
$$
\text{Piperazine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{4-(Benzenesulfonyl)piperazine} + \text{HCl}
$$

Introduction of the Carbothioyl Group

The carbothioyl moiety is installed via reaction with thiophosgene or thiocarbonyl diimidazole. 4-(Benzenesulfonyl)piperazine reacts with thiophosgene in anhydrous dichloromethane at −10°C, forming the intermediate 4-(benzenesulfonyl)piperazine-1-carbothioyl chloride. This intermediate is unstable and must be used immediately in subsequent steps.

Critical Conditions :

  • Temperature control (−10°C to 0°C) to prevent decomposition.
  • Strict exclusion of moisture to avoid hydrolysis.

Coupling with N,N-Dimethylaniline

The final step involves coupling the carbothioyl chloride intermediate with N,N-dimethylaniline. A nucleophilic aromatic substitution is conducted in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 80–100°C for 12–18 hours, achieving yields of 70–80%.

Reaction Scheme :
$$
\text{4-(Benzenesulfonyl)piperazine-1-carbothioyl chloride} + \text{N,N-Dimethylaniline} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl}
$$

Key Reaction Mechanisms

Sulfonylation of Piperazine

The reaction proceeds via a two-step nucleophilic acyl substitution:

  • Deprotonation of piperazine by triethylamine.
  • Attack of the piperazine nitrogen on the electrophilic sulfur in benzenesulfonyl chloride.

The base neutralizes HCl, driving the reaction to completion.

Thiocarbonylation and Coupling

Thiophosgene reacts with the secondary amine of 4-(benzenesulfonyl)piperazine to form a thiourea derivative. Subsequent coupling with N,N-dimethylaniline involves deprotonation of the aniline’s amino group, facilitating nucleophilic attack on the thiocarbonyl carbon.

Optimization and Catalysis

Palladium-Catalyzed Coupling (Alternative Route)

A patent-derived method employs palladium catalysts for constructing the piperazine-aniline linkage. For example, 4-(2-bromophenyl)piperazine-1-carbothioyl derivatives are coupled with 2,4-dimethylthiophenol using Pd(OAc)₂ and Xantphos, achieving 75–85% yields.

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%).
  • Ligand: Xantphos (10 mol%).
  • Solvent: Toluene at 110°C for 24 hours.

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances nucleophilicity but may cause side reactions at high temperatures.
  • Reaction Time : Extended durations (>18 hours) improve conversion but risk decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.80–7.40 (m, 5H, Ar-H), 6.70 (d, 2H, J = 8.4 Hz), 3.45 (s, 4H, piperazine), 3.00 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 2920 cm⁻¹ (C-H stretch), 1320 cm⁻¹ (S=O), 1240 cm⁻¹ (C=S).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a retention time of 12.3 minutes with 99.2% purity.

Challenges and Alternative Approaches

Stability of the Carbothioyl Group

The thiocarbonyl group is prone to oxidation, necessitating inert atmospheres and antioxidants like BHT (butylated hydroxytoluene).

Alternative Protecting Groups

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during sulfonylation, later removed via HCl/dioxane.
  • Benzyl Protection : Used in patent CN111868030B for analogous piperidine derivatives, followed by hydrogenolysis.

Applications and Derivatives

While the biological activity of 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline remains underexplored, structural analogs exhibit:

  • Antimicrobial Properties : Thiadiazole-acetamide derivatives show MIC values of 8–16 µg/mL against S. aureus.
  • CNS Activity : Piperazine-thio compounds are investigated as serotonin receptor modulators.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Dimethylamino)phenyl)(piperazin-1-yl)methanethione
  • (4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione

Uniqueness

Compared to similar compounds, 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H18N2O2S
  • CAS Number : 868153-16-6

Synthesis

The synthesis of 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline typically involves multi-step reactions starting from readily available aniline derivatives. The process includes the introduction of the benzenesulfonyl group and piperazine moiety, followed by carbothioylation.

Pharmacological Evaluation

Recent studies have focused on evaluating the pharmacological properties of this compound, particularly its effects on various biological targets:

  • Cholinesterase Inhibition : The compound has shown promising results in inhibiting both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases like Alzheimer's. In vitro assays indicated that it exhibits competitive inhibition with IC50 values comparable to known inhibitors .
  • Neuroprotective Effects : In cellular models, particularly SH-SY5Y neuroblastoma cells, the compound demonstrated significant neuroprotective effects against oxidative stress induced by hydrogen peroxide and amyloid-beta (Aβ) aggregates. This suggests potential applications in treating neurodegenerative disorders .
  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may exert anti-inflammatory effects, which could be beneficial in various inflammatory conditions. This is hypothesized to be mediated through modulation of cytokine release .

Case Study 1: Alzheimer’s Disease

A study highlighted the potential of 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline as a multi-target ligand for Alzheimer's disease treatment. The compound not only inhibited cholinesterases but also showed a capacity to reduce Aβ aggregation, making it a dual-action candidate for therapy .

Case Study 2: Neuroprotection

In another investigation, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. Results showed that it significantly reduced cell death rates compared to control groups, thus supporting its role as a neuroprotective agent .

Data Summary

Biological Activity Effect IC50 Value
Cholinesterase InhibitionBChE/AChE Inhibition~5 μM
NeuroprotectionAgainst H2O2 and AβSignificant reduction
Anti-inflammatoryCytokine modulationNot quantified

Q & A

Q. Basic

  • NMR :
    • 1H NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm for CH2 groups) and dimethylaniline methyl groups (δ 2.8–3.0 ppm) .
    • 13C NMR : Identify thiocarbonyl (C=S) signals at δ 190–200 ppm and sulfonyl (SO2) carbons at δ 45–50 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

What biological targets are associated with this compound, and how can its activity be validated in vitro?

Basic
The compound’s benzenesulfonyl and carbothioyl groups suggest potential interactions with:

  • Dopamine receptors : Competitive binding assays using radiolabeled ligands (e.g., [3H]spiperone) .
  • Enzyme inhibition : Test against kinases or phosphatases via fluorescence-based assays (e.g., ADP-Glo™) .
    Validation : IC50 values should be calculated using dose-response curves (GraphPad Prism), with triplicate replicates to ensure reproducibility .

How can researchers resolve discrepancies in biological activity data across different assay platforms?

Advanced
Discrepancies may arise from:

  • Assay sensitivity : Compare results from fluorescence vs. radiometric assays (e.g., FLIPR vs. Scintillation Proximity Assay) .
  • Solubility issues : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC before assays .
  • Off-target effects : Perform counter-screening against related receptors (e.g., serotonin receptors) .

What computational strategies predict the compound’s binding affinity to dopamine D3 receptors?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions between the carbothioyl group and receptor residues (e.g., Asp110 in D3) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust docking) .
  • SAR analysis : Compare with analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify critical substituents .

How does the compound’s stability vary under different storage conditions, and what degradation products form?

Q. Advanced

  • Storage : Stability decreases at >25°C; store at –20°C under argon to prevent oxidation of the thiocarbonyl group .
  • Degradation pathways :
    • Hydrolysis of the sulfonamide bond in aqueous buffers (pH >8) .
    • Oxidation of the carbothioyl group to carbonyl under ambient light, detectable via TLC (Rf shift from 0.6 to 0.4) .

What strategies optimize selectivity for dopamine D3 over D2 receptors?

Q. Advanced

  • Substituent modification : Introduce bulky groups (e.g., isopropyl) at the dimethylaniline moiety to sterically hinder D2 binding .
  • Pharmacophore modeling : Prioritize compounds with <10% D2 binding in radioligand displacement assays .
  • In vivo validation : Use microdialysis in rodent models to measure extracellular dopamine levels in striatal regions .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

Q. Advanced

  • LogP optimization : Replace the benzenesulfonyl group with a pyridinylsulfonyl moiety to enhance solubility (LogP reduction from 3.2 to 2.5) .
  • Metabolic stability : Incorporate fluorine atoms at the dimethylaniline ring to block CYP450-mediated oxidation .
  • Bioavailability : Assess permeability in Caco-2 cell monolayers; aim for Papp >1 × 10⁻⁶ cm/s .

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